molecular formula C9H9BrO3 B1605219 3-Bromo-2,5-dimethoxybenzaldehyde CAS No. 68216-65-9

3-Bromo-2,5-dimethoxybenzaldehyde

Cat. No.: B1605219
CAS No.: 68216-65-9
M. Wt: 245.07 g/mol
InChI Key: CNIRVMKPXOOBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and two methoxy groups at the 2 and 5 positions. This compound is of interest due to its applications in organic synthesis and potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-dimethoxybenzaldehyde typically begins with 2,5-dimethoxybenzaldehyde. The bromination of 2,5-dimethoxybenzaldehyde can be achieved using bromine in the presence of a suitable solvent like acetic acid . The reaction conditions generally involve maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

    Substitution: Formation of substituted benzaldehyde derivatives.

    Oxidation: Formation of 3-bromo-2,5-dimethoxybenzoic acid.

    Reduction: Formation of 3-bromo-2,5-dimethoxybenzyl alcohol.

Scientific Research Applications

3-Bromo-2,5-dimethoxybenzaldehyde is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dimethoxybenzaldehyde largely depends on its chemical reactivity. The presence of the bromine atom and methoxy groups influences its electrophilic and nucleophilic properties, making it a versatile intermediate in organic reactions. Its interactions with biological targets, if any, would be mediated through its functional groups, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2,5-dimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo selective reactions at the bromine-substituted position distinguishes it from other similar compounds.

Properties

IUPAC Name

3-bromo-2,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-7-3-6(5-11)9(13-2)8(10)4-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIRVMKPXOOBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359006
Record name 3-bromo-2,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68216-65-9
Record name 3-bromo-2,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 50 (10 g, 43 mmol), Methyl Iodide (7.3 g, 52 mmol), and K2CO3 (12 g, 86 mmol) in acetone (200 ml) was heated to reflux. After 4 hr, the reaction was cooled, poured into water and extracted with ether. The ether layer was dried concentrated and the product was purified by silica gel column chromatography (10% EtOAc/Hex) to give 51 as a solid (7.0 g, 67%): Mp=62–64° C.; 1H NMR (CDCl3) δ 10.32 (s, 1 H), 7.38 (d, 1 H, J=2.8 Hz), 7.28 (d, 1 H, J=3.2 Hz), 3.93 (s, 3 H), 3.82 (s, 3 H); MS 245/247 (M+H)+
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2,5-dimethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-2,5-dimethoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Bromo-2,5-dimethoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Bromo-2,5-dimethoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Bromo-2,5-dimethoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Bromo-2,5-dimethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.